5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-piperidin-1-yl-phenylamine
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Overview
Description
5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-piperidin-1-yl-phenylamine is a complex organic compound that features a boron-containing dioxaborinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-piperidin-1-yl-phenylamine typically involves the reaction of a boronic acid derivative with a suitable amine under controlled conditions. One common method involves the use of 5,5-dimethyl-1,3,2-dioxaborinane as a starting material, which is then reacted with 2-piperidin-1-yl-phenylamine in the presence of a catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-piperidin-1-yl-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its reactivity and applications.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-piperidin-1-yl-phenylamine has several scientific research applications:
Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications due to their unique properties.
Medicine: Research into boron-containing compounds has shown promise in areas such as cancer treatment and antimicrobial activity.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-piperidin-1-yl-phenylamine involves its interaction with molecular targets through its boron-containing moiety. The boron atom can form reversible covalent bonds with biological molecules, influencing various biochemical pathways. This property is particularly useful in drug design, where the compound can be tailored to target specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate
Uniqueness
5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-piperidin-1-yl-phenylamine is unique due to its combination of a boron-containing dioxaborinane ring and a piperidinyl-phenylamine moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H25BN2O2 |
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Molecular Weight |
288.2 g/mol |
IUPAC Name |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-piperidin-1-ylaniline |
InChI |
InChI=1S/C16H25BN2O2/c1-16(2)11-20-17(21-12-16)13-6-7-15(14(18)10-13)19-8-4-3-5-9-19/h6-7,10H,3-5,8-9,11-12,18H2,1-2H3 |
InChI Key |
UFBVMYKAYISLEX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)N3CCCCC3)N |
Origin of Product |
United States |
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